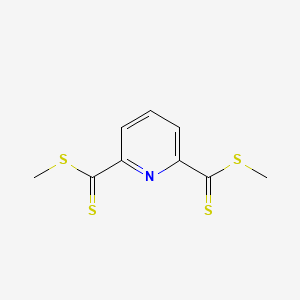
Dimethyl pyridine-2,6-dicarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl pyridine-2,6-dicarbodithioate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carbodithioate groups attached to the 2 and 6 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl pyridine-2,6-dicarbodithioate can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-dicarbonyl dichloride with methanol under reflux conditions. This reaction yields dimethyl pyridine-2,6-dicarboxylate, which can then be converted to the dicarbodithioate derivative through further reactions with appropriate sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl pyridine-2,6-dicarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioate groups to thiol or thioether functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Dimethyl pyridine-2,6-dicarbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.
Wirkmechanismus
The mechanism by which dimethyl pyridine-2,6-dicarbodithioate exerts its effects involves its ability to coordinate with metal ions. The carbodithioate groups can chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
Vergleich Mit ähnlichen Verbindungen
Dimethyl pyridine-2,6-dicarbodithioate can be compared with other similar compounds, such as:
Dimethyl pyridine-2,6-dicarboxylate: This compound lacks the sulfur-containing carbodithioate groups, making it less effective in metal coordination.
Pyridine-2,6-dicarboxylic acid: This compound has carboxylic acid groups instead of carbodithioate groups, affecting its reactivity and coordination properties.
2,6-Dimethylpyridine: This compound lacks the functional groups at the 2 and 6 positions, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its ability to form stable metal complexes, which is not as pronounced in the other similar compounds listed above.
Eigenschaften
CAS-Nummer |
420134-12-9 |
|---|---|
Molekularformel |
C9H9NS4 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
dimethyl pyridine-2,6-dicarbodithioate |
InChI |
InChI=1S/C9H9NS4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
IZBCNZFEHLDLAM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)C1=NC(=CC=C1)C(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


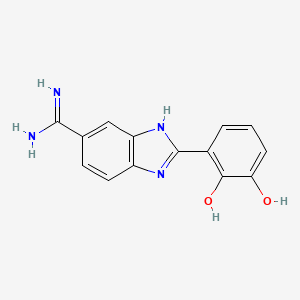
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
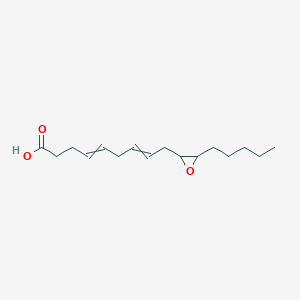
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
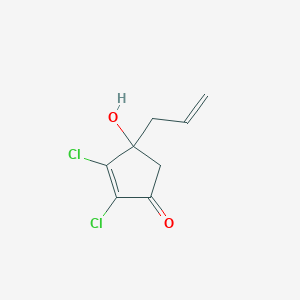

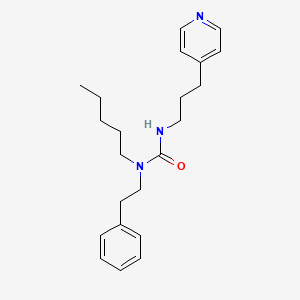
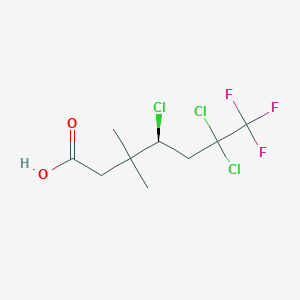
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
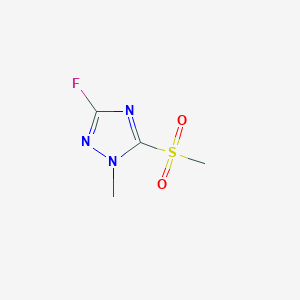
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
